molecular formula C₈₃H₁₂₇N₂₅O₃₄S B1151222 NH2-QGGYTMHQDQEGDTDAGLK-COOH

NH2-QGGYTMHQDQEGDTDAGLK-COOH

Cat. No.: B1151222
M. Wt: 2051.11
InChI Key: ZIOLQQIOUWAWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain comprising 19 amino acid residues. Its sequence is: NH2-Gln-Gly-Gly-Tyr-Thr-Met-His-Gln-Asp-Gln-Glu-Gly-Asp-Thr-Asp-Ala-Gly-Leu-Lys-COOH (abbreviated using single-letter codes) .

Properties

Molecular Formula

C₈₃H₁₂₇N₂₅O₃₄S

Molecular Weight

2051.11

InChI

InChI=1S/C83H127N25O34S/c1-37(2)25-50(76(134)103-49(83(141)142)9-7-8-23-84)96-61(117)34-91-69(127)38(3)95-75(133)54(29-65(123)124)106-82(140)68(40(5)110)108-80(138)53(28-64(121)122)98-62(118)35-93-71(129)45(17-21-63(119)120)99-72(130)46(15-19-57(87)113)101-78(136)55(30-66(125)126)105-73(131)47(16-20-58(88)114)100-77(135)52(27-42-31-89-36-94-42)104-74(132)48(22-24-143-6)102-81(139)67(39(4)109)107-79(137)51(26-41-10-12-43(111)13-11-41)97-60(116)33-90-59(115)32-92-70(128)44(85)14-18-56(86)112/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,127)(H,92,128)(H,93,129)(H,95,133)(H,96,117)(H,97,116)(H,98,118)(H,99,130)(H,100,135)(H,101,136)(H,102,139)(H,103,134)(H,104,132)(H,105,131)(H,106,140)(H,107,137)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142)

InChI Key

ZIOLQQIOUWAWMM-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a. NH2-KLGADTDGEQDQHMTYGGQ-COOH (HY-P0182)
  • Sequence : Reversed sequence of NH2-QGGYTMHQDQEGDTDAGLK-COOH:
    NH2-Lys-Leu-Gly-Ala-Asp-Thr-Asp-Gly-Glu-Gln-Asp-Gln-His-Met-Thr-Tyr-Gly-Gly-Gln-COOH .
  • Terminal Groups : Amine on lysine, carboxyl on glutamine.
  • Purity : 98.52% .
b. NFAT Inhibitor (VIVIT Peptide, HY-P1026)
  • Sequence : Cell-permeable peptide with a conserved motif for calcineurin binding.
  • Terminal Groups : Standard amine and carboxyl termini.
  • Bioactivity : Inhibits calcineurin-mediated dephosphorylation of NFAT, a critical pathway in T-cell activation .
  • Key Difference : Unlike this compound, the VIVIT peptide has a well-defined inhibitory role, highlighting the importance of sequence specificity .

Functional Analogs

a. NH2-PEG-COOH (CAS 139729-28-5)
  • Structure : Polyethylene glycol (PEG) polymer with amine and carboxyl termini.
  • Bioactivity : Enhances biocompatibility and enables conjugation with proteins or drugs .
  • Key Difference : While this compound is peptide-based, NH2-PEG-COOH is a synthetic polymer used for drug delivery and surface modification .
b. Glutaminase C-IN-2 (T78892)
  • Structure : Small-molecule inhibitor targeting glutaminase C.
  • Bioactivity : Disrupts glutamine metabolism, elevates ROS levels, and exhibits anticancer activity .
  • Key Difference : Unlike the peptide this compound, this compound directly modulates metabolic pathways via enzyme inhibition .

Data Tables

Table 1: Structural and Functional Comparison

Compound Type Sequence/Structure Purity Solubility Bioactivity
This compound Synthetic peptide QGGYTMHQDQEGDTDAGLK ≥98.99% 25 mg/mL (H₂O) None reported
NH2-KLGADTDGEQDQHMTYGGQ-COOH Synthetic peptide KLGADTDGEQDQHMTYGGQ 98.52% Not reported None reported
NFAT Inhibitor (VIVIT peptide) Synthetic peptide Conserved calcineurin motif 98.89% DMSO-soluble NFAT pathway inhibition
NH2-PEG-COOH PEG polymer NH2-(CH₂CH₂O)n-COOH ≥95% Organic solvents Bioconjugation

Table 2: Physicochemical Properties

Compound Molecular Weight Storage Conditions Key Residues
This compound ~2051.11 g/mol -20°C Tyr, Met, His, Gln
NH2-KLGADTDGEQDQHMTYGGQ-COOH ~2051.11 g/mol -20°C Lys, Leu, Asp, Gln
Glutaminase C-IN-2 ~300 g/mol Not reported N/A (small molecule)

Research Findings and Key Observations

Solubility Advantages : The target peptide’s high solubility in water (25 mg/mL) contrasts with PEG-based compounds requiring organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.